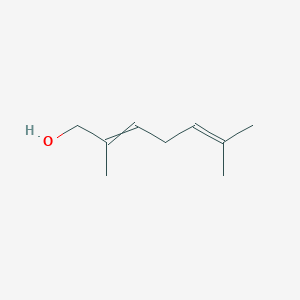

2,6-Dimethylhepta-2,5-dien-1-ol

Description

Properties

CAS No. |

43160-59-4 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2,6-dimethylhepta-2,5-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5-6,10H,4,7H2,1-3H3 |

InChI Key |

RTAAHZJTBDXDOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC=C(C)CO)C |

Origin of Product |

United States |

Preparation Methods

Formation of Phosphonium Bromide Intermediate

The synthesis commences with 5-bromo-2-methyl-2-pentene, which is converted to its corresponding phosphonium bromide via reaction with triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). To suppress undesired double-bond migration, a trace amount of tetramethylpiperidine (TMP) is added, stabilizing the intermediate.

Reaction Conditions :

- Solvent : THF, under argon atmosphere.

- Temperature : Room temperature.

- Additives : TMP (0.1–0.5 mol%).

Wittig Olefination with Formaldehyde

The phosphonium bromide intermediate is subjected to a Wittig reaction with formaldehyde, generated in situ from paraformaldehyde. Deprotonation with n-butyllithium (n-BuLi) yields the ylide, which reacts with formaldehyde to form the alkene backbone of the target compound. Subsequent acidic workup liberates the primary alcohol.

Key Steps :

- Ylide Generation : n-BuLi (2.5 M in hexanes) is added dropwise to the phosphonium bromide solution at 0°C.

- Formaldehyde Addition : Paraformaldehyde is introduced, and the mixture is stirred for 12–16 hours at room temperature.

- Workup : The reaction is quenched with saturated ammonium chloride (NH₄Cl), extracted with diethyl ether, and dried over sodium sulfate (Na₂SO₄).

Purification :

Stereochemical Outcomes

The reaction predominantly yields the (E)-isomer of this compound, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The trans configuration at the 2,5-diene moiety is stabilized by conjugation, minimizing steric interactions between the methyl substituents.

Alternative Synthetic Routes

While the Wittig reaction remains the most documented method, alternative pathways have been explored in industrial and academic settings.

Baeyer-Villiger Oxidation Followed by Reduction

A patent by Corma et al. describes the Baeyer-Villiger oxidation of citral (3,7-dimethylocta-2,6-dienal) using selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) to yield 2,6-dimethylhepta-1,5-dien-1-yl formate. Although this intermediate is typically hydrolyzed to the aldehyde (melonal), selective reduction of the formate ester could theoretically yield this compound.

Hypothetical Adaptation :

- Reduction Step : Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄/LiAlH₄) of the formate ester under controlled conditions.

- Challenges : Over-reduction of the diene system or incomplete ester conversion may necessitate rigorous optimization.

Analytical Characterization

The structural integrity of this compound is validated through spectroscopic and chromatographic methods:

Spectroscopic Data

Chromatographic Purity

Gas chromatography (GC) analysis of the distilled product reveals a purity exceeding 97%, with residual solvents (e.g., THF) accounting for less than 3% of the total composition.

Industrial Scalability and Challenges

The Wittig-based method, while effective on a laboratory scale, faces scalability challenges due to the stoichiometric use of triphenylphosphine and the generation of phosphine oxide byproducts. Recent advances in catalytic Wittig reactions may mitigate these issues, though industrial adoption remains limited.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylhepta-2,5-dien-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substituting the hydroxyl group.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, saturated alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethylhepta-2,5-dien-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Mechanism of Action

The mechanism by which 2,6-Dimethylhepta-2,5-dien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s double bonds and hydroxyl group allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variations

(a) (R,E)-4,6-Dimethylhepta-2,5-dien-1-ol (VIII)

- Molecular Formula : C₉H₁₆O (identical to the target compound).

- Key Differences : Methyl groups at positions 4 and 6 instead of 2 and 6.

- Impact: Alters electronic conjugation and steric effects.

(b) (R,E)-4,6-Dimethylhepta-2,5-dienal (IX)

Chain Length and Functional Group Variations

(a) 2,7-Dimethyl-2,6-octadien-1-ol

- Molecular Formula : C₁₀H₁₈O (MW 154.25).

- Key Differences : Extended carbon chain (8 carbons vs. 7) and methyl groups at positions 2 and 7.

- Impact : Increased hydrophobicity and boiling point due to the longer chain. The shifted double bond (2,6 vs. 2,5) may reduce conjugation stability, affecting its application in fragrance formulations .

(b) 2,5-Undecadien-1-ol

Complex Substituents and Hybrid Structures

(a) 2-Methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hepta-2,6-dien-1-ol

- Molecular Formula: Not explicitly stated (complex hybrid structure).

- Key Differences : Incorporates a cyclohexenyl substituent.

(b) 2,2-Diphenylhepta-4,5-dien-1-ol

- Molecular Formula : C₁₉H₂₀O (MW 264.36).

- Key Differences : Two phenyl groups at position 2.

Acetylenic and Polyunsaturated Analogues

6-Phenylhexa-1,3,5-triyn-1-ol

Comparative Data Table

Key Findings and Implications

Positional Isomerism : Methyl group placement significantly affects steric and electronic properties. For example, 2,6-dimethyl substitution near the hydroxyl group in the target compound may hinder oxidation reactions compared to 4,6-dimethyl analogues .

Chain Length: Longer chains (e.g., undecadienol) increase hydrophobicity, making them suitable for lipid-soluble applications like flavoring, whereas shorter chains (e.g., heptadienol) are preferred in synthetic intermediates .

Functional Groups : Aldehydes (e.g., compound IX) exhibit higher reactivity than alcohols, necessitating careful handling in synthetic workflows .

Complex Substituents : Cyclohexenyl or phenyl groups introduce chirality and aromaticity, expanding utility in catalysis or medicinal chemistry but complicating synthesis .

Q & A

What are the common synthetic routes for 2,6-Dimethylhepta-2,5-dien-1-ol, and how are they optimized for yield?

Classification: Basic

Answer:

A widely used method involves the reduction of precursor compounds under controlled conditions. For example, (E)-2,6-Dimethylhepta-2,5-dien-1-ol (30) can be synthesized by treating a methanolic solution of the precursor with diethylamine, followed by solvent evaporation and purification via column chromatography using hexane-EtOAc (19:1) as the eluent. This method yields 62% of the product after careful washing steps (5% HCl, NaHCO3, and brine) to remove impurities . Optimization focuses on solvent ratios, reaction time, and temperature to maximize yield while minimizing side reactions.

How is the structure of this compound confirmed using spectroscopic methods?

Classification: Basic

Answer:

Structural confirmation relies on ¹H NMR and ¹³C NMR spectroscopy. Key NMR signals include:

- ¹H NMR (CDCl₃): δ 1.64 (s, 3H, C-7 methyl), 1.70 (s, 6H, C-2 and C-6 methyl groups), 5.11–5.39 ppm (olefinic protons at C-3 and C-5) .

- ¹³C NMR (CDCl₃): δ 13.6 (C-2 CH₃), 17.7 (C-6 CH₃), 122.4 (C-3), and 125.1 (C-5) .

Mass spectrometry (ESI-MS) further validates molecular weight, with observed [M+Na]⁺ peaks aligning with theoretical values .

What challenges arise in the Nazarov cyclization of substituted dienones like 2,6-Dimethylhepta-2,5-dien-4-one, and how can experimental design address these?

Classification: Advanced

Answer:

Nazarov cyclization of substituted dienones faces stereochemical challenges due to destabilization of the U-shaped s-trans/s-trans conformer required for cyclization. Substituents at C-2 and C-6 favor s-cis conformers, which hinder ring closure. To overcome this, judicious selection of electron-withdrawing groups (e.g., bromine at C-3 and C-5) stabilizes the reactive conformer. Additionally, tandem reactions (e.g., Nazarov-Wagner-Meerwein) can redirect stereochemical outcomes, enabling the formation of vicinal quaternary carbons .

How do stereoelectronic effects influence the reactivity of this compound in cyclization reactions?

Classification: Advanced

Answer:

Stereoelectronic effects govern orbital alignment during cyclization. For example, the antiperiplanar arrangement of the C-1 hydroxyl group and π-system in this compound facilitates nucleophilic attack or proton transfer steps. Computational studies (e.g., DFT) can predict preferred transition states, while substituent positioning (e.g., methyl groups at C-2 and C-6) modulates electron density, altering reaction pathways and selectivity .

How can discrepancies in NMR data for this compound be resolved when comparing experimental and theoretical predictions?

Classification: Advanced

Answer:

Discrepancies often arise from solvent effects , conformational dynamics, or incomplete assignment. To resolve these:

- Use deuterated solvents (e.g., CDCl₃) for consistency .

- Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.

- Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) to identify outliers caused by dynamic effects like rotamer interconversion .

What strategies are effective in isolating this compound from complex reaction mixtures?

Classification: Basic

Answer:

Isolation involves liquid-liquid extraction (e.g., ethyl ether/water partitioning) to remove polar byproducts, followed by column chromatography (silica gel, hexane-EtOAc gradients). Monitoring via TLC (Rf = 0.51 in hexane-EtOAc 1:1) ensures purity. For thermally sensitive derivatives, low-temperature crystallization or vacuum distillation may be employed .

How does the electronic nature of substituents affect the compound’s stability in oxidation reactions?

Classification: Advanced

Answer:

Electron-donating groups (e.g., methyl) at C-2 and C-6 stabilize the conjugated diene system, reducing susceptibility to oxidation. Conversely, electron-withdrawing groups (e.g., sulfonyl) increase reactivity toward electrophiles. Kinetic studies under controlled O₂ atmospheres and radical scavengers (e.g., BHT) can quantify oxidation pathways .

What are the limitations of current computational models in predicting the compound’s behavior in asymmetric catalysis?

Classification: Advanced

Answer:

Current models struggle with non-covalent interactions (e.g., π-stacking in chiral catalysts) and solvent effects. Hybrid QM/MM simulations and machine learning-trained force fields improve accuracy but require experimental validation via enantiomeric excess (ee%) measurements in catalytic trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.